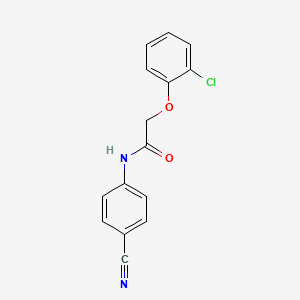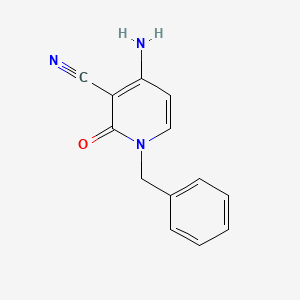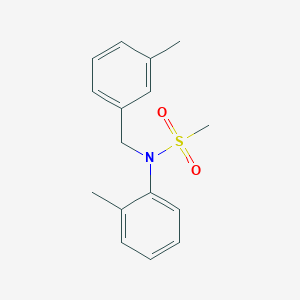
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one, also known as ATR, is a chemical compound with a molecular formula of C13H11F3N2O. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA and RNA synthesis, and their depletion can lead to cell death. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and analgesic effects. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has several advantages for lab experiments. It is a potent inhibitor of DHODH, making it a useful tool for studying the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to have anticancer, anti-inflammatory, and analgesic effects, making it a potential therapeutic agent. However, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to work with. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has not been extensively studied in vivo, and its effects on human health are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. One area of research could focus on optimizing the synthesis method to improve the stability and yield of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one. Another area of research could focus on studying the effects of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one in vivo, particularly in animal models of cancer and inflammation. Additionally, research could focus on developing new derivatives of 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one with improved pharmacological properties and reduced toxicity. Overall, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases.
Synthesemethoden
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one can be synthesized through a multistep process starting from 4-methylacetophenone. The first step involves the reaction of 4-methylacetophenone with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The trifluoroacetate is then reacted with ammonia to form the corresponding amide. The amide is subsequently reduced with sodium borohydride to yield the final product, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one.
Wissenschaftliche Forschungsanwendungen
3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been widely used in scientific research due to its unique properties and applications. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, 3-amino-4,4,4-trifluoro-1-(4-methylphenyl)-2-buten-1-one has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7-2-4-8(5-3-7)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPWYJOACKZIPX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C(F)(F)F)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-amino-4,4,4-trifluoro-1-(4-methylphenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)



![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)